4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde

Catalog No.
S886460
CAS No.
933728-60-0
M.F
C7H7NOS
M. Wt
153.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde

CAS Number

933728-60-0

Product Name

4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carbaldehyde

Molecular Formula

C7H7NOS

Molecular Weight

153.2 g/mol

InChI

InChI=1S/C7H7NOS/c9-4-7-8-5-2-1-3-6(5)10-7/h4H,1-3H2

InChI Key

DJFDDSCRAJTISY-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=N2)C=O

Canonical SMILES

C1CC2=C(C1)SC(=N2)C=O

The exact mass of the compound 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde is a heterocyclic compound characterized by its unique five-membered ring structure that incorporates nitrogen, sulfur, and carbon atoms. The molecular formula for this compound is C₇H₇NOS, and it features a formyl group (CHO) attached to the second carbon of the cyclopenta[d][1,3]thiazole ring . The structure consists of three carbon atoms, one nitrogen atom, and one sulfur atom, making it a member of the thiazole family of compounds. Its chemical properties and physical characteristics, such as melting point and boiling point, remain largely unreported in scientific literature.

The reactivity of 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde can be anticipated based on its functional groups. The aldehyde group is known to participate in various reactions including:

  • Nucleophilic Addition: Aldehydes can react with nucleophiles to form alcohols.
  • Condensation Reactions: It can undergo condensation with amines to form imines.
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid under appropriate conditions.

Due to the presence of the thiazole ring, this compound may also engage in electrophilic aromatic substitution reactions typical of heterocycles.

The synthesis of 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde typically involves multi-step organic reactions. While specific synthetic routes are not extensively documented for this compound alone, general methods for synthesizing similar thiazole derivatives include:

  • Cyclization Reactions: Starting from appropriate precursors such as thioketones or thioureas followed by cyclization under acidic or basic conditions.
  • Formylation: The introduction of the aldehyde group can be achieved through formylation reactions using reagents like formic acid or other formylating agents.

These methods highlight the complexity and potential challenges in synthesizing this compound.

4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde may find applications in several fields:

  • Medicinal Chemistry: Due to its potential biological activities.
  • Materials Science: As a building block for functional polymers or materials due to the stability and reactivity of the thiazole ring.
  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

The specific applications remain to be fully explored as research on this compound is still emerging.

  • Protein Binding Studies: Understanding how this compound interacts with specific proteins could reveal its therapeutic potential.
  • Receptor Binding Assays: Evaluating its affinity for biological receptors could provide insights into its mechanism of action.

Such studies would be crucial in determining its viability as a drug candidate.

Several compounds share structural similarities with 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acidC₈H₉NO₂SContains a carboxylic acid group
4H-thiazolo[3,2-a]pyridineC₇H₄N₂SContains a pyridine moiety
5-Amino-2-thiazolylacetic acidC₅H₅N₃O₂SContains an amino group

These compounds highlight the diversity within the thiazole family while showcasing the unique structural attributes of 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde that may influence its reactivity and biological activity .

XLogP3

1.5

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-15-2024

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